molecular formula C7H10BF4N B1253317 1-Ethylpyridinium tetrafluoroborate CAS No. 350-48-1

1-Ethylpyridinium tetrafluoroborate

Cat. No. B1253317
CAS RN: 350-48-1
M. Wt: 194.97 g/mol
InChI Key: JAKIITPDQKZZMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Ethylpyridinium tetrafluoroborate involves the reaction of ethylpyridine with tetrafluoroboric acid or its derivatives. The process yields a product that is stable, crystalline, and non-hygroscopic under specific conditions, suitable for use in Suzuki cross-coupling reactions and as a catalyst or solvent in various chemical processes (Buszek & Brown, 2007).

Molecular Structure Analysis

The molecular structure of 1-Ethylpyridinium tetrafluoroborate has been explored using density functional theory (DFT) calculations and molecular dynamic (MD) simulations. These studies reveal a strong long-range ordered structure, with cations and anions alternately arranging. T-shaped orientation and H-bond interactions between fluorine atoms and the hydrogen atoms on the pyridine rings play a crucial role in this arrangement (Sun et al., 2010).

Chemical Reactions and Properties

1-Ethylpyridinium tetrafluoroborate participates in various chemical reactions, including electrophilic coupling in Suzuki cross-coupling reactions, indicating its utility as a versatile reagent in organic synthesis. Its stability and reactivity make it an attractive choice for creating complex organic molecules (Buszek & Brown, 2007).

Physical Properties Analysis

The physical properties of 1-Ethylpyridinium tetrafluoroborate, such as viscosities, thermal stability, surface tension, refractive index, pH, and density, have been investigated, showcasing its excellent thermal stability and wide electrochemical window. These properties make it suitable for applications as electrolytes in voltammetric studies and other electrochemical applications (Shamsipur et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-Ethylpyridinium tetrafluoroborate, such as its interaction with other chemicals and its role in catalysis, are influenced by its molecular structure and ionic nature. Its ability to form stable, non-hygroscopic crystals and participate in electrophilic coupling reactions underscores its utility in synthetic chemistry and its potential as a catalyst (Buszek & Brown, 2007).

Scientific Research Applications

Biodegradation Studies

1-Ethylpyridinium tetrafluoroborate has been studied for its biodegradability, particularly by soil bacteria like Corynebacterium sp. This bacterium can degrade the N-ethylpyridinium cation in 1-Ethylpyridinium tetrafluoroborate, utilizing it as a sole carbon and nitrogen source. The biodegradation process involves cleaving the pyridinium ring, leading to specific metabolites. Such research helps in understanding the environmental fate of ionic liquids containing 1-Ethylpyridinium tetrafluoroborate (Zhang, Wang, Malhotra, Dodge, & Francis, 2010).

Physical and Electrochemical Properties

1-Ethylpyridinium tetrafluoroborate has been analyzed for its various physical and electrochemical properties. Studies have examined its viscosities, thermal stability, surface tension, refractive index, pH, density, and electrochemical stability. These properties are crucial for its potential applications as an electrolyte in various electrochemical processes (Shamsipur, Beigi, Teymouri, Pourmortazavi, & Irandoust, 2010).

Ionic Diffusion and Conductivity

Research on 1-Ethylpyridinium tetrafluoroborate has included studies on ionic diffusion and conductivity. These studies are significant for applications in ionic liquids and electrolytes, contributing to the understanding of their behavior in different temperature ranges (Noda, Hayamizu, & Watanabe, 2001).

Environmental Impact and Phototransformation

The photochemical behavior of 1-Ethylpyridinium tetrafluoroborate in surface waters has been a subject of interest. Understanding its phototransformation in these environments helps in assessing its environmental impact and attenuation pathways, which is crucial for environmental safety and pollution control measures (Calza, Noè, Fabbri, Santoro, Minero, Vione, & Medana, 2017).

Application in Chemical Reactions

The use of 1-Ethylpyridinium tetrafluoroborate in chemical reactions, such as the Baylis-Hillman reactions, demonstrates its utility as a recyclable solvent. Its inert nature in specific reactions and its ability to proceed quickly with good yields make it a valuable asset in green chemistry applications (Gong, Cai, Yang, Yang, Zhang, & Fan, 2006).

Ionic Liquid Interfaces

The study of ionic liquid interfaces, including those containing 1-Ethylpyridinium tetrafluoroborate, focuses on their surface tensions and contact angles. This research is essential for understanding the interfacial behavior of these ionic liquids, which is vital for applications in electrochemistry and material science (Restolho, Mata, & Saramago, 2009).

Volatility Studies

Volatility studies of ionic liquids like 1-Ethylpyridinium tetrafluoroborate are crucial for understanding their thermodynamic properties. These studies provide insights into their potential uses in various industrial and scientific applications (Rocha & Santos, 2013).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

properties

IUPAC Name

1-ethylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.BF4/c1-2-8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKIITPDQKZZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049279
Record name 1-Ethylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpyridinium tetrafluoroborate

CAS RN

350-48-1
Record name 1-Ethylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
H Sun, B Qiao, D Zhang, C Liu - The Journal of Physical Chemistry …, 2010 - ACS Publications
… The three most possible regions of [BF 4 ] − anion around [BPy] + cation shown above are consistent with those found in the 1-ethylpyridinium tetrafluoroborate IL. (48) …
Number of citations: 54 pubs.acs.org
MN Roy, MC Roy, S Basak - International Journal of Thermophysics, 2014 - Springer
… of our study, we have undertaken a systematic study on the density, viscosity, refractive index, and ultrasonic speed of some amino acids in aqueous 1-ethylpyridinium tetrafluoroborate [\…
Number of citations: 3 link.springer.com
S NARITA, T KITAGAWA - Chemical and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
… These reagents reacted with carboxylic acids activated with 2—br0m0-1~ethylpyridinium tetrafluoroborate to produce the correSponding fluorescent amides at room temperature. We …
Number of citations: 11 www.jstage.jst.go.jp
MN Roy, MC Roy, S Basak - International Journal of Thermophysics, 2014 - infona.pl
… Qualitative and quantitative analysis of molecular interaction prevailing in glycine, l-alanine, l-valine, and aqueous solution of ionic liquid (IL) [1-ethylpyridinium tetrafluoroborate ( $$\…
Number of citations: 0 www.infona.pl
H Morita, M Konishi - Analytical chemistry, 2003 - ACS Publications
… Under the mild reaction conditions of room temperature for 45 min in acetonitrile containing 2-bromo-1-ethylpyridinium tetrafluoroborate and 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]…
Number of citations: 40 pubs.acs.org
A Bouet, S Oudeyer, G Dupas, F Marsais… - Tetrahedron …, 2008 - Elsevier
… Alternatively, we had previously shown that 2-fluoro-1-ethylpyridinium tetrafluoroborate (FEP) or Mukaiyama’s reagent could advantageously replace conventional thermal conditions by …
Number of citations: 18 www.sciencedirect.com
T Sakakibara, Y Watabe, M Yamada… - Bulletin of the Chemical …, 1988 - journal.csj.jp
… 2-Benzoylthio-1-ethylpyridinium Tetrafluoroborate (20a). A suspension of benzoic acid (3.66 g, 30 mmol) and 2pyridinethiol (3.33 g, 30 mmol) in dry ethyl acetate (18 ml) was cooled …
Number of citations: 8 www.journal.csj.jp
P Calza, G Noè, D Fabbri, V Santoro, C Minero… - Water Research, 2017 - Elsevier
… Within this framework, we studied the photofate of three pyridinium-based ILs under conditions that are relevant to sunlit environmental waters: 1-ethylpyridinium tetrafluoroborate (…
Number of citations: 22 www.sciencedirect.com
H Morita, M Konishi - Analytical chemistry, 2002 - ACS Publications
… NAPP to produce highly sensitive derivatives under the mild reaction conditions of room temperature for 30 min in acetonitrile containing 2-bromo-1-ethylpyridinium tetrafluoroborate …
Number of citations: 63 pubs.acs.org
J MILLER, PJ SAMENHO MORAN… - Journal of chemical …, 1992 - pascal-francis.inist.fr
Reactivity and steric effects in SNAr reactions of pyridine and methylpyridines with 4-chloro-1-ethylpyridinium tetrafluoroborate … Reactivity and steric effects in S N Ar reactions of pyridine and …
Number of citations: 2 pascal-francis.inist.fr

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